1,5-Dichloro-2-iodo-3-nitrobenzene

Vue d'ensemble

Description

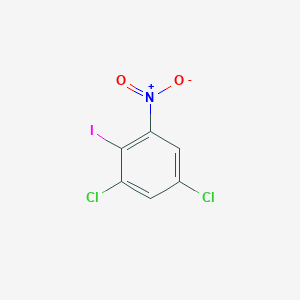

1,5-Dichloro-2-iodo-3-nitrobenzene is an aromatic compound with the molecular formula C6H2Cl2INO2 It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one iodine atom, and one nitro group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,5-Dichloro-2-iodo-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route involves the following steps:

Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Chlorination: The nitrobenzene is then chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atoms.

Iodination: Finally, the chloronitrobenzene is iodinated using iodine and a suitable oxidizing agent like nitric acid to introduce the iodine atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

1,5-Dichloro-2-iodo-3-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder in acidic conditions.

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.

Major Products

Substitution: Products include derivatives where the chlorine or iodine atoms are replaced by other functional groups such as hydroxyl, amino, or alkyl groups.

Reduction: The major product is 1,5-Dichloro-2-iodo-3-aminobenzene.

Oxidation: Products include nitroso derivatives and other oxidized forms of the compound.

Applications De Recherche Scientifique

Synthesis and Molecular Structure

The synthesis of 1,5-dichloro-2-iodo-3-nitrobenzene can be achieved through various methods, often involving halogenation and nitration processes. One effective method involves the use of aryl iodides derived from arylhydrazines in the presence of iodine, typically using dimethyl sulfoxide as a solvent and a base like cesium carbonate to facilitate the iodination process. The molecular structure consists of a benzene ring with two chlorine atoms at positions 1 and 5, an iodine atom at position 2, and a nitro group at position 3.

Applications

This compound finds utility in various fields:

- Synthesis of Pharmaceuticals and Plant Protection Agents Dichloro-nitrobenzenes are important intermediates in the synthesis of pharmaceuticals and plant protection agents .

- Chemical Reactions This compound participates in various chemical reactions typical of halogenated compounds, including nucleophilic substitutions and coupling reactions. The reaction mechanism generally follows pathways typical for electrophilic or nucleophilic aromatic substitution, depending on the reagents involved.

- Reagent in Chemical Synthesis 2,5-Dichloronitrobenzene is a reagent used in the synthesis of antitrypanosomal, antileishmanial, and antimalarial agents. It is also used in the synthesis of lysophosphatidic acid acyltransferase-β inhibitors .

- Anti-cancer, anti-HIV, and anti-obesity agents Compounds with potential applications as anti-cancer, anti-HIV, and anti-obesity agents.

Safety Information

Some nitrobenzene derivatives are hazardous and require appropriate safety measures .

- Risk Statements Risk statements associated with nitrobenzenes include the potential for harm if swallowed (H302) and toxicity to aquatic life with long-lasting effects (H411) .

- Precautionary Statements Precautionary measures include avoiding release to the environment (P273) and, if swallowed, calling a poison center or doctor and rinsing the mouth (P301+P312+P330) .

Mécanisme D'action

The mechanism of action of 1,5-Dichloro-2-iodo-3-nitrobenzene involves its interaction with various molecular targets. The nitro group is highly electron-withdrawing, making the compound reactive towards nucleophiles. The chlorine and iodine atoms can participate in substitution reactions, allowing the compound to modify biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dichloro-2-iodobenzene: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.

1,5-Dichloro-2-nitrobenzene: Similar structure but lacks the iodine atom, affecting its reactivity and applications.

2-Iodo-3-nitrobenzene: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.

Uniqueness

1,5-Dichloro-2-iodo-3-nitrobenzene is unique due to the presence of both electron-withdrawing nitro and halogen substituents, which significantly influence its chemical reactivity and potential applications. The combination of chlorine, iodine, and nitro groups makes it a versatile compound for various chemical transformations and research applications.

Activité Biologique

1,5-Dichloro-2-iodo-3-nitrobenzene (DCINB) is a nitrobenzene derivative that exhibits notable biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.

This compound has a molecular formula of CHClINO and a molecular weight of approximately 317.9 g/mol. The compound features a nitro group (-NO), which is critical for its biological activity, along with two chlorine atoms and one iodine atom that influence its reactivity and interaction with biological targets.

The biological activity of DCINB is primarily attributed to the following mechanisms:

1. Interaction with Enzymes:

DCINB can inhibit the activity of cytochrome P450 enzymes, which play a vital role in drug metabolism and the biotransformation of various compounds. This inhibition can lead to altered metabolic pathways and enhanced toxicity in certain contexts.

2. Electrophilic Substitution Reactions:

As a nitrobenzene derivative, DCINB undergoes electrophilic substitution reactions that allow it to interact with various biomolecules, potentially altering their structure and function. These interactions can lead to significant biological effects depending on the target molecules involved.

3. Redox Reactions:

The nitro group in DCINB participates in redox reactions within cells, generating reactive intermediates that can bind covalently to DNA or proteins. This binding can result in cellular damage or apoptosis, particularly in microbial cells .

Antimicrobial Activity

DCINB has demonstrated antimicrobial properties similar to other nitro-containing compounds. The mechanism involves the reduction of the nitro group to produce reactive species that damage microbial DNA, leading to cell death. Studies indicate that such compounds are effective against various bacterial strains and may also exhibit activity against parasites .

Cytotoxicity

Research has shown that DCINB exhibits cytotoxic effects on cancer cell lines. For instance, in vitro studies using MTT assays have indicated moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines . The IC values vary among different cell lines, suggesting selective toxicity that could be harnessed for therapeutic purposes.

Anti-inflammatory Activity

Nitro compounds like DCINB are also known for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as MAPK/ERK. This modulation can lead to reduced inflammation in various models .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of DCINB against Escherichia coli and Staphylococcus aureus. The compound exhibited an MIC (minimum inhibitory concentration) of 32 µg/mL against both strains, indicating significant antibacterial activity.

Case Study 2: Cytotoxicity in Cancer Cells

In a comparative study assessing various nitrobenzene derivatives, DCINB was found to have an IC value of 70 µM against MCF-7 breast cancer cells. This suggests potential as a chemotherapeutic agent, warranting further investigation into its mechanisms and efficacy in vivo.

Research Findings Summary Table

| Biological Activity | Mechanism | IC | Target Organism/Cell Line |

|---|---|---|---|

| Antimicrobial | DNA binding via reactive intermediates | 32 µg/mL | E. coli, S. aureus |

| Cytotoxicity | Enzyme inhibition | 70 µM | MCF-7 breast cancer cells |

| Anti-inflammatory | Cytokine modulation | Not specified | Various inflammatory models |

Propriétés

IUPAC Name |

1,5-dichloro-2-iodo-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2INO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJSVHPVRDHXFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])I)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655956 | |

| Record name | 1,5-Dichloro-2-iodo-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189576-09-8 | |

| Record name | 1,5-Dichloro-2-iodo-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.